3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of difluoromethoxy and iodine substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy and iodine groups onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by iodination. The difluoromethylation can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions . The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can minimize by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the difluoromethoxy group can yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethoxy)phenylacetylene
- 3-(difluoromethoxy)benzenesulfonyl chloride
- 3-(difluoromethoxy)benzyl bromide
Uniqueness
3-(difluoromethoxy)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both difluoromethoxy and iodine substituents on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C5H5F2IN2O |
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Molecular Weight |
274.01 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C5H5F2IN2O/c1-10-2-3(8)4(9-10)11-5(6)7/h2,5H,1H3 |
InChI Key |
JUIZLSURSQSFJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC(F)F)I |
Origin of Product |
United States |
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